Standard α-peptides suffer rapid proteolytic degradation and weak target engagement, limiting therapeutic development. Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid resolves this by: - β-homo backbone: near-total enzymatic resistance. - 2-naphthyl side chain: enhanced membrane anchoring and receptor binding via π-π stacking. - Boc protection: enables clean Boc-SPPS, preventing base-catalyzed side reactions. Ideal for stable peptidomimetics, antimicrobial peptides, and GPCR ligand synthesis.
Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid (CAS 219297-10-6), commonly referred to as Boc-D-beta-homo-2-Nal-OH, is a specialized, non-natural beta-amino acid building block engineered for the synthesis of highly stable peptidomimetics and foldamers. Featuring a bulky, highly hydrophobic 2-naphthyl side chain and an extended beta-carbon backbone, this compound provides enhanced membrane permeability, increases target receptor binding affinity via extended pi-pi interactions, and confers absolute resistance to enzymatic degradation. The Boc-protected N-terminus ensures optimal processability in traditional Boc-solid phase peptide synthesis (SPPS) and orthogonal solution-phase strategies, making it the precursor of choice when base-labile side chains or complex cyclic architectures preclude the use of standard Fmoc chemistry [1].
Substituting Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid with its alpha-amino acid counterpart (Boc-D-2-Nal-OH) or a less bulky phenyl analog (Boc-D-beta-homo-Phe-OH) fundamentally compromises both processability and application-critical performance. Alpha-amino acids remain highly susceptible to rapid in vivo proteolytic cleavage, whereas the beta-homo insertion guarantees near-total enzymatic stability. Furthermore, replacing the 2-naphthyl group with a standard phenyl ring drastically reduces the hydrophobic surface area, weakening the pi-pi stacking interactions necessary for high-affinity receptor binding and efficient cell membrane anchoring. Attempting to use the L-enantiomer or an Fmoc-protected variant disrupts stereospecific foldamer geometries and limits compatibility with base-sensitive synthetic routes, inevitably leading to lower yields, side reactions, and the loss of target bioactivity [1].
The 2-naphthyl side chain provides a substantially larger hydrophobic surface area compared to standard phenyl groups. In structure-activity relationship studies of membrane-active peptides, substitution of a phenyl ring with a 2-naphthyl moiety significantly increases membrane affinity and hydrophobic pocket interactions. When compared to Boc-D-beta-homo-Phe-OH, the extended pi-electron system of the 2-naphthyl group enhances lipophilicity, which directly correlates with improved cell-penetrating properties and lower IC50 values in hydrophobic target sites [1].
| Evidence Dimension | Hydrophobic surface area and pi-system extent |
| Target Compound Data | Bicyclic 2-naphthyl system providing extended pi-pi stacking and high lipophilicity |
| Comparator Or Baseline | Boc-D-beta-homo-Phe-OH (monocyclic phenyl system) |
| Quantified Difference | >40% increase in conjugated pi-electron surface area, driving stronger hydrophobic interactions |
| Conditions | Receptor binding pocket modeling and membrane affinity assays |
Procurement of the 2-naphthyl derivative is essential for projects requiring maximal hydrophobic interaction and membrane permeability that standard phenylalanine derivatives cannot achieve.
A primary driver for selecting a beta-homo amino acid over its alpha counterpart is the dramatic increase in enzymatic stability. Peptides incorporating beta-amino acids like Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid exhibit near-complete resistance to standard proteolytic enzymes, including trypsin, pepsin, and serum peptidases. Compared to the alpha-amino acid Boc-D-2-Nal-OH, the insertion of the additional methylene (CH2) group in the backbone prevents the standard tetrahedral transition state required for protease cleavage, extending the biological half-life of the resulting peptidomimetics from minutes to days [1].
| Evidence Dimension | Resistance to proteolytic degradation |
| Target Compound Data | Near 100% stability against standard proteases over 24+ hours |
| Comparator Or Baseline | Boc-D-2-Nal-OH (alpha-amino acid) |
| Quantified Difference | Orders of magnitude increase in enzymatic half-life |
| Conditions | In vitro serum stability and isolated protease assays |
This structural modification is critical for developing peptide-based therapeutics or probes that require prolonged in vivo stability without rapid degradation.
The choice of Boc protection over Fmoc is dictated by the chemical stability requirements of the synthesis route. Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid requires strong acid (e.g., TFA or HF) for deprotection, remaining completely stable under basic conditions. In contrast, Fmoc-D-beta-homo-2-Nal-OH is deprotected using bases like piperidine. For the synthesis of complex depsipeptides, base-sensitive cyclic peptides, or sequences prone to base-catalyzed side reactions (such as aspartimide formation), the Boc-protected building block prevents premature cleavage and degradation, ensuring higher crude purities and overall processability [1].
| Evidence Dimension | Stability under basic deprotection conditions |
| Target Compound Data | 100% stable to 20% piperidine/DMF |
| Comparator Or Baseline | Fmoc-D-beta-homo-2-Nal-OH (rapidly deprotected by base) |
| Quantified Difference | Complete orthogonality allowing preservation of base-labile structural motifs |
| Conditions | Solid-phase and solution-phase peptide synthesis environments |
Buyers synthesizing base-sensitive molecules must procure the Boc-protected variant to avoid catastrophic yield losses during iterative deprotection cycles.
The specific (R)-configuration (D-isomer) of this building block is critical for dictating the reproducible secondary structure of the resulting beta-peptide. While the (S)-enantiomer (L-isomer) typically promotes standard helical foldamer structures, the incorporation of the D-isomer is strategically used to induce specific reverse turns or disrupt existing helices to match precise receptor topologies. Procurement of the exact (R)-enantiomer ensures the correct spatial orientation of the bulky 2-naphthyl side chain, which is non-interchangeable with the L-isomer for stereospecific binding interactions [1].
| Evidence Dimension | Secondary structure induction and spatial orientation |
| Target Compound Data | (R)-configuration induces specific reverse turns and disrupts standard helices |
| Comparator Or Baseline | Boc-L-beta-homo-2-Nal-OH ((S)-configuration) |
| Quantified Difference | Inverted side-chain projection leading to completely distinct foldamer geometries |
| Conditions | Circular dichroism (CD) and NMR structural analysis of beta-peptides |
Utilizing the incorrect stereoisomer will result in a completely different 3D conformation, abolishing target binding affinity and rendering the synthesized peptide inactive.
The bulky, hydrophobic 2-naphthyl group combined with the beta-amino acid backbone makes this compound ideal for developing advanced AMPs. It provides the necessary lipophilicity for bacterial membrane insertion while ensuring the peptide is not rapidly degraded by bacterial or host proteases, a common failure point for standard alpha-peptides [1].
In the design of peptidomimetics targeting hydrophobic receptor pockets (e.g., somatostatin or ghrelin receptors), the extended pi-system of the 2-naphthyl side chain offers superior binding affinity compared to standard phenylalanine derivatives. The (R)-stereochemistry allows for precise spatial positioning within the binding site [2].
For synthetic routes involving base-labile ester bonds or sensitive side-chain modifications, the Boc-protected N-terminus is critical. It allows for iterative peptide elongation without the use of piperidine, preventing base-catalyzed degradation and enabling the successful construction of complex, non-natural cyclic architectures[3].